molecular formula C10H18O3 B13336845 Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate

Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate

Cat. No.: B13336845
M. Wt: 186.25 g/mol
InChI Key: ILXBUMBOKFXCKR-YIZRAAEISA-N
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Description

Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2S,4R)-4-amino-2-methylcyclohexane-1-carboxylate
  • Ethyl (1S,2S,4R)-4-methoxy-2-methylcyclohexane-1-carboxylate

Uniqueness

Rel-ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (1S,2S,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1

InChI Key

ILXBUMBOKFXCKR-YIZRAAEISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](C[C@@H]1C)O

Canonical SMILES

CCOC(=O)C1CCC(CC1C)O

Origin of Product

United States

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